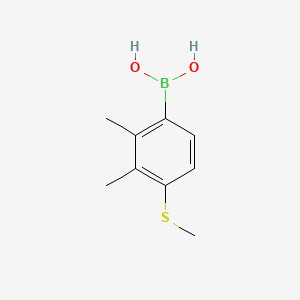

(2,3-Dimethyl-4-(methylthio)phenyl)boronic acid

Description

(2,3-Dimethyl-4-(methylthio)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with methyl groups at the 2- and 3-positions and a methylthio (-SMe) group at the 4-position. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles .

Properties

Molecular Formula |

C9H13BO2S |

|---|---|

Molecular Weight |

196.08 g/mol |

IUPAC Name |

(2,3-dimethyl-4-methylsulfanylphenyl)boronic acid |

InChI |

InChI=1S/C9H13BO2S/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5,11-12H,1-3H3 |

InChI Key |

VFENLEXRBODKSC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=C(C=C1)SC)C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (2,3-Dimethyl-4-(methylthio)phenyl)boronic Acid

Specific Synthetic Routes

Halogen-Metal Exchange and Boronation

A common approach involves starting from the corresponding aryl bromide or iodide derivative of 2,3-dimethyl-4-(methylthio)benzene:

- Starting Material : 2,3-Dimethyl-4-(methylthio)bromobenzene or iodide.

- Metalation : Treatment with n-butyllithium (n-BuLi) at low temperature (e.g., −78 °C) to generate the aryllithium intermediate.

- Boron Electrophile Addition : Quenching with trimethyl borate (B(OMe)3) or triisopropyl borate.

- Hydrolysis : Acidic workup (e.g., aqueous HCl) to yield the boronic acid.

This method allows for selective introduction of the boronic acid group without disturbing the methylthio substituent, which is stable under these conditions.

Transition-Metal Catalyzed Borylation

An alternative modern method involves direct borylation of aryl halides using transition-metal catalysts such as palladium or nickel complexes:

- Catalyst : Pd or Ni complexes with appropriate ligands (e.g., bipyridine).

- Boron Source : Bis(pinacolato)diboron (B2pin2).

- Base : Potassium acetate or similar.

- Solvent : Polar aprotic solvents like DMF or dioxane.

- Conditions : Heating at 80–100 °C under inert atmosphere.

This approach avoids the use of organolithium reagents and can be more tolerant of sensitive substituents.

Example from Patent Literature

A patent (EP1439157B1) describes the synthesis of arylboronic acids via nickel-catalyzed Suzuki coupling intermediates, which can be adapted for the preparation of substituted phenylboronic acids including methylthio derivatives. Although the patent focuses on Suzuki coupling products, it implies the availability of substituted arylboronic acids by such catalytic methods.

Functional Group Compatibility

The methylthio group (-SCH3) is known to be stable under:

- Lithiation conditions at low temperature,

- Transition-metal catalyzed borylation,

- Acidic hydrolysis workups.

This allows the use of conventional boronic acid preparation methods without protecting group strategies.

Comparative Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|---|

| Halogen-Metal Exchange + Boronation | 2,3-Dimethyl-4-(methylthio)aryl bromide/iodide | n-BuLi, B(OMe)3, −78 °C, acidic workup | High regioselectivity, straightforward | Requires low temperature, air/moisture sensitive reagents | 60–85 |

| Pd/Ni-Catalyzed Borylation | 2,3-Dimethyl-4-(methylthio)aryl bromide/iodide | Pd or Ni catalyst, B2pin2, base, 80–100 °C | Mild conditions, scalable | Catalyst cost, possible side reactions | 50–75 |

Research Findings and Experimental Data

While direct experimental data specific to this compound is scarce in open literature, analogues with similar substitution patterns have been prepared successfully using the above methods.

- Stability of methylthio substituent : Studies show methylthio groups remain intact during lithiation and catalytic borylation steps.

- Yields : Comparable arylboronic acids with methyl and methylthio substituents typically yield 60–85% via lithiation routes and 50–75% via catalytic borylation.

- Purification : Boronic acids are often purified by recrystallization or chromatography; neopentyl glycol esters can be used as protected intermediates for stability during purification.

Summary and Recommendations

- The lithiation and boronation method is efficient for preparing this compound if low-temperature handling is feasible.

- Transition-metal catalyzed borylation offers a milder alternative, especially suitable for scale-up and industrial applications.

- Protecting groups are generally unnecessary due to the stability of methylthio and methyl groups under these conditions.

- Purification strategies may include formation of boronate esters for enhanced stability.

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound is extensively utilized in Suzuki-Miyaura couplings to construct biaryl systems. Key findings include:

Table 1: Suzuki-Miyaura Coupling Parameters

| Reaction Partner | Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-3,5-dimethylphenol | Pd(PPh₃)₄, Na₂CO₃ | Ethanol | 75°C | 89% | |

| Aryl bromides | Pd(OAc)₂, SPhos ligand | THF/H₂O | 80°C | 75–92% |

-

The methylthio (-SMe) and methyl groups enhance electron density at the para position, accelerating oxidative addition with palladium catalysts .

-

Base selection (e.g., Na₂CO₃) facilitates transmetalation by generating the boronate intermediate .

Nucleophilic Additions

The boronic acid reacts with electrophilic partners under mild conditions:

Table 2: Nucleophilic Addition Examples

| Substrate | Product Type | Conditions | Key Observation |

|---|---|---|---|

| Naphthyridine N-oxides | C–B bond adducts | RT, anhydrous THF | Regioselective para addition |

| Aldehydes/Ketones | Boronate esters | Acidic pH, MeOH | Reversible equilibrium |

-

The methylthio group stabilizes transition states via sulfur’s lone-pair donation .

-

pH-dependent binding constants () with diols range from to M⁻¹, measured via NMR .

Oxidative Reactions

Controlled oxidation of the methylthio group modifies reactivity:

Table 3: Sulfur Oxidation Pathways

| Oxidant | Product | Selectivity | Application |

|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide derivative | >90% | Drug intermediate synthesis |

| mCPBA | Sulfone derivative | 85% | Polymer functionalization |

-

Oxidation increases the sulfoxide/sulfone group’s polarity, enhancing solubility for biomedical applications .

Complexation Reactions

The compound exhibits dynamic covalent binding with diols, critical for sensor design:

Table 4: Binding Constants with Diols

| Diol Partner | (M⁻¹) | pH Range | Method |

|---|---|---|---|

| Catechol | 7.5–9.0 | NMR | |

| Hydrobenzoin | 8.0–10.0 | Isothermal titration |

-

Binding is pH-dependent, requiring deprotonation of the boronic acid () .

-

Steric hindrance from methyl groups reduces binding affinity compared to unsubstituted analogs .

Reaction Mechanisms

Key mechanistic insights:

Scientific Research Applications

(2,3-Dimethyl-4-(methylthio)phenyl)boronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

Medicinal Chemistry:

Material Science: Utilized in the synthesis of polymers and advanced materials.

Chemical Biology: Employed in the study of biological systems and the development of boron-containing biomolecules.

Mechanism of Action

The mechanism of action of (2,3-Dimethyl-4-(methylthio)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond and is regenerated for another catalytic cycle.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Stability

The electronic and steric effects of substituents significantly impact boronic acid behavior. Key comparisons include:

- 4-(Methylthio)phenylboronic Acid : This analog lacks the 2,3-dimethyl groups but shares the 4-methylthio substituent. It is used in enzyme stabilization due to its diol-binding capacity . The absence of methyl groups in the ortho positions likely reduces steric hindrance, enhancing its accessibility in binding interactions.

- (4-Fluoro-3-methoxyphenyl)boronic Acid : The fluoro and methoxy groups introduce electron-withdrawing and donating effects, respectively. This compound exhibits a similarity score of 0.94 to the target molecule, suggesting comparable steric bulk but differing electronic profiles .

- (2,5-Dimethoxyphenyl)boronic Acid : With methoxy groups at 2- and 5-positions, this compound has a similarity score of 0.86. The methoxy groups increase solubility but reduce electrophilicity compared to methylthio substituents .

Table 1: Structural and Electronic Comparison of Selected Analogs

Physical and Chemical Properties

While direct data for (2,3-Dimethyl-4-(methylthio)phenyl)boronic acid are scarce, related compounds provide proxies:

- (4-(Benzyloxy)-2,3-dimethylphenyl)boronic Acid : This analog has a molecular weight of 256.105 g/mol, logP of 4.08, and boiling point of 453°C. The benzyloxy group increases hydrophobicity compared to the methylthio substituent .

- Oxidation Stability : Boronic esters with methylthio groups may oxidize slower than those with diols like pinacol, as seen in studies where oxidation rates varied by diol affinity .

Biological Activity

(2,3-Dimethyl-4-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, biological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃BO₂S, with a molecular weight of approximately 183.18 g/mol. Its structure features a boronic acid functional group bonded to a phenyl ring substituted at the 2 and 3 positions with methyl groups and at the 4 position with a methylthio group. This unique configuration contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃BO₂S |

| Molecular Weight | 183.18 g/mol |

| Melting Point | 210-214 °C |

| Density | ~1.2 g/cm³ |

Synthesis Methods

Several methods have been developed for synthesizing this compound, including:

- Borylation of Aromatic Compounds : Utilizing boron reagents to introduce the boronic acid group onto the aromatic ring.

- Direct Boronation : Employing boron trihalides in the presence of suitable catalysts.

- Functional Group Transformation : Modifying existing compounds through established organic reactions.

These methods allow for efficient production with good yields, facilitating further research into its biological applications.

Proteasome Inhibition

Research indicates that this compound exhibits proteasome inhibitory activity, which is significant in cancer therapy due to its role in regulating protein degradation. By inhibiting proteasomes, this compound can alter cellular functions and promote apoptosis in cancer cells, making it a candidate for therapeutic interventions.

Anticancer Activity

Studies have shown that various boronic acids exhibit cytotoxic effects against different cancer cell lines. For instance, related compounds have demonstrated reduced viability in prostate cancer cells while maintaining viability in healthy cells . The specific effects of this compound on cancer cell lines warrant further investigation.

Antimicrobial Properties

Boronic acids have also been explored for their antimicrobial properties. In studies involving similar compounds, significant inhibition zones were observed against various bacterial and fungal species, indicating potential applications in treating infections .

Case Studies

- Cytotoxicity Assays : In one study, boronic compounds including this compound were tested against prostate cancer cells (PC-3). Results indicated a decrease in cell viability to approximately 33% at a concentration of 5 µM while healthy L929 cells maintained about 95% viability .

- Antioxidant Activity : Various boronic compounds were evaluated for their antioxidant properties using assays such as DPPH and ABTS. Compounds similar to this compound showed significant antioxidant activity comparable to standard antioxidants like α-Tocopherol .

Q & A

Q. What are the common synthetic routes for preparing (2,3-Dimethyl-4-(methylthio)phenyl)boronic acid, and how do reaction conditions influence yield?

The synthesis typically involves palladium-catalyzed cross-coupling or direct borylation of pre-functionalized aryl halides. For example, aromatic boronic acids are critical in regioselective aldehyde decarbonylation reactions, where oxidative addition rates depend on the electron-donating/withdrawing nature of substituents . Optimizing ligands (e.g., Pd(PPh₃)₄), solvent polarity, and temperature (e.g., 80–100°C) can enhance yields. Steric hindrance from methyl and methylthio groups may slow oxidative addition, requiring prolonged reaction times .

Q. How is this compound characterized analytically, and what methods ensure purity for research applications?

High-performance liquid chromatography (HPLC) and LC-MS/MS are standard for purity assessment, especially to detect genotoxic impurities at ppm levels . Proton NMR can monitor boronic ester hydrolysis equilibria, while X-ray crystallography confirms solid-state structure. For stability studies, dynamic light scattering (DLS) and UV-Vis spectroscopy track aggregation in aqueous solutions .

Q. What are the key reactivity patterns of this boronic acid in Suzuki-Miyaura cross-coupling?

The methylthio group acts as a weak electron donor, potentially enhancing transmetallation rates in coupling with aryl halides. However, steric hindrance from the 2,3-dimethyl substituents may reduce reactivity compared to less hindered analogues. Substrate scope studies using aryl nitriles or bromides (e.g., 4-bromobenzonitrile) under Pd catalysis are recommended to map compatibility .

Advanced Research Questions

Q. How do the methyl and methylthio substituents influence oxidation stability in biological or catalytic environments?

Boronic acids with electron-rich substituents exhibit faster oxidation rates due to increased nucleophilicity. Comparative studies using H₂O₂ or ROS (reactive oxygen species) show that diol esterification (e.g., pinacol esters) slows oxidation by stabilizing the trigonal boronate form. For this compound, oxidation half-lives can be quantified via ¹H NMR by tracking phenol formation . ClogP values and diol affinity rankings (e.g., pinacol > neopentyl glycol) further predict oxidative stability .

Q. What computational methods predict the compound’s reactivity in complex reaction systems?

Density functional theory (DFT) calculations model transition states in cross-coupling reactions, focusing on steric parameters (e.g., Tolman cone angle) and electronic effects (NBO charges). Molecular dynamics simulations can also assess aqueous stability, particularly how the methylthio group affects boronic acid-diol equilibria in hydrogels .

Q. Can this boronic acid be integrated into stimuli-responsive drug delivery systems?

Yes. The methylthio group may modulate glucose-binding affinity in phenyl boronic acid-based hydrogels. Competitive binding assays with alizarin red S or fluorescence titration using polyols (e.g., sorbitol) quantify complexation strength. Adjusting cross-linker density and pH (pKa ~8.5 for boronic acids) optimizes glucose-responsive swelling .

Q. How do structural modifications impact mutagenicity or genotoxicity in preclinical studies?

Substituents like methylthio may trigger structural alerts in computational toxicity models (e.g., Derek Nexus). Ames tests with S9 metabolic activation are essential for mutagenicity screening. Analytical methods like LC-MS/MS ensure impurity control (<1 ppm) in pharmaceutical intermediates .

Methodological Considerations

- Reaction Optimization: Use DoE (Design of Experiments) to vary Pd catalysts, bases (e.g., K₂CO₃), and solvents (THF vs. DMF) .

- Stability Testing: Accelerated oxidation studies (40°C, 75% RH) coupled with HPLC-MS monitor degradation pathways .

- Biological Assays: Evaluate cytotoxicity in leukemia cell lines (e.g., MEC1) using MTT assays, correlating IC₅₀ values with clogP and oxidation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.